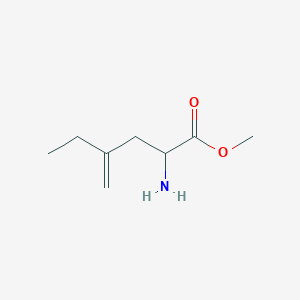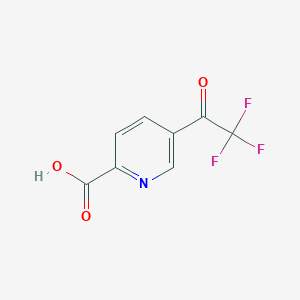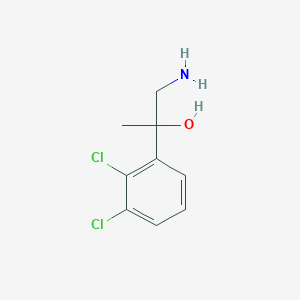
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H4Cl3NO. It is a chlorinated derivative of pyridine and is used in various chemical and industrial applications .
Preparation Methods
Chemical Reactions Analysis
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous solutions to form corresponding acids or alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(2,6-dichloropyridin-3-yl)ethan-1-one include other chlorinated pyridine derivatives such as:
- 2,6-Dichloropyridine
- 2-Chloro-3-pyridinecarboxaldehyde
- 2-Chloro-5-nitropyridine
These compounds share similar chemical structures but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2-chloro-1-(2,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4Cl3NO/c8-3-5(12)4-1-2-6(9)11-7(4)10/h1-2H,3H2 |
InChI Key |
OEQGOPPVJGIKON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















